Methionine Sulfoximine

Beschreibung

Historical Context of L-Methionine Sulfoximine (B86345) Discovery and Early Research

The discovery of L-Methionine sulfoximine is linked to the historical practice of using nitrogen trichloride, also known as agene, to bleach and "mature" flour. 4medchem.comcore.ac.uk In the mid-20th century, it was observed that dogs fed a diet containing large amounts of flour treated with this "agene process" developed neurological symptoms, including running fits and convulsions. core.ac.uknih.gov This led to a scientific investigation to identify the "toxic factor" responsible for these effects. core.ac.uk

In 1950, researchers identified the neurotoxic compound as methionine sulfoximine, a byproduct formed from the reaction of agene with the methionine residues in wheat protein. 4medchem.comcore.ac.uk Following its identification, early research focused heavily on its convulsant properties, and MSO became a tool for studying the biochemical mechanisms underlying epileptic seizures. core.ac.ukumich.edu Interestingly, despite the pronounced toxic effects in canines, studies involving human consumption of agenized flour, even at high levels for extended periods, showed no apparent ill effects or neurological changes. core.ac.uknih.gov This species-specific sensitivity, with primates being relatively resistant to the convulsant effects, is a notable aspect of its early research history. nih.govncats.io

Biochemical Significance of L-Methionine Sulfoximine as a Research Tool

L-Methionine sulfoximine is a highly specific and irreversible inhibitor of glutamine synthetase (GS). wikipedia.orgmedchemexpress.com This enzyme catalyzes the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia (B1221849), a central reaction in nitrogen metabolism. researchgate.netnih.gov MSO acts as a transition-state analog; it binds to the glutamate site of the enzyme and is subsequently phosphorylated by ATP. wikipedia.orggoogle.com The resulting MSO-phosphate binds tightly to the active site, leading to irreversible inhibition. wikipedia.orgcore.ac.ukgoogle.com The cell must synthesize new enzyme molecules to restore glutamine synthetase activity. core.ac.uk

This potent inhibitory action makes MSO an invaluable research tool:

Neuroscience: In the brain, GS is primarily located in astrocytes and is crucial for regulating ammonia concentrations and recycling glutamate. nih.gov By inhibiting GS, MSO has been used to study the roles of glutamine in ammonia detoxification, the glutamate-glutamine cycle, and the pathophysiology of conditions like hepatic encephalopathy, where excess ammonia leads to astrocyte swelling. researchgate.netgoogle.com Its convulsant effects are also exploited in some animal models of epilepsy. nih.govniscpr.res.in

Cell Biology and Biotechnology: MSO is widely used as a selection agent in the production of recombinant proteins in mammalian cell lines, particularly Chinese hamster ovary (CHO) cells. sigmaaldrich.com4medchem.com The glutamine synthetase (GS) selection system relies on culturing cells in a glutamine-free medium. sigmaaldrich.com Inhibition of the cell's endogenous GS by MSO ensures that only cells that have been successfully transfected with a plasmid containing both the gene of interest and a functional GS gene will survive and proliferate. sigmaaldrich.com4medchem.com

Metabolic Studies: MSO has been instrumental in exploring various metabolic pathways. Beyond GS, it also inhibits γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione (B108866) biosynthesis, although this effect is less pronounced in vivo in the brain. nih.govgoogle.com This allows researchers to dissect the relative importance of these pathways in different physiological and pathological states. nih.gov

Stereoisomeric Forms and Their Differential Biological Activities

L-Methionine sulfoximine is a chiral molecule that exists as different stereoisomers. It is composed of two diastereomers: L-S-Methionine sulfoximine and L-R-Methionine sulfoximine. wikipedia.org The biological activity of MSO is highly dependent on its specific stereochemical configuration, with one isomer being predominantly responsible for its characteristic inhibitory and convulsant effects. pnas.org

Research has unequivocally identified L-methionine-S-sulfoximine as the biologically active isomer. pnas.orgnih.gov This specific isomer is responsible for both the potent inhibition of glutamine synthetase and the induction of convulsions observed in animal studies. pnas.orggoogle.com

Studies have demonstrated that only the L-S isomer is phosphorylated by glutamine synthetase, the mechanistic step that leads to the enzyme's irreversible inactivation. pnas.orggoogle.com When the different isomers were tested for their convulsant activity in mice, only L-methionine-S-sulfoximine was found to produce seizures. pnas.orgnih.gov This strong correlation provides compelling evidence that the inhibition of glutamine synthetase is directly linked to the convulsant action of this compound. pnas.orgnih.gov Furthermore, L-methionine-S-sulfoximine is also the isomer that inhibits γ-glutamylcysteine synthetase. researchgate.net

Interactive Data Table: Differential Activity of L-Methionine Sulfoximine Stereoisomers

| Stereoisomer | Inhibition of Glutamine Synthetase | Convulsant Activity |

| L-Methionine-S-sulfoximine | Yes pnas.orgnih.gov | Yes pnas.orgnih.gov |

| L-Methionine-R-sulfoximine | No / Very Low pnas.orgnih.gov | No pnas.org |

| D-Methionine-SR-sulfoximine | No pnas.org | No pnas.org |

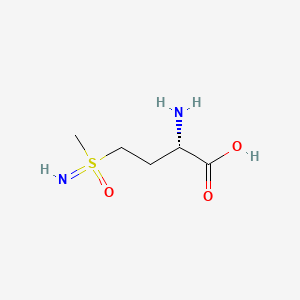

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTAYKAGBXMACB-DPVSGNNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=N)(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936181 | |

| Record name | L-Methionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15985-39-4, 21752-32-9, 21752-31-8 | |

| Record name | L-Methionine-DL-sulfoximine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15985-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Methionine-S,R-sulfoximine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionine sulfoximine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionine sulfoximine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14103 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Methionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Methionine sulfoximine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINE SULFOXIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9P6YZ6JX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHIONINE SULFOXIMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X87YR5KVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHIONINE SULFOXIMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE3D2PZ3TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Enzyme Inhibition by L Methionine Sulfoximine

Mechanism-Based Inhibition of Glutamine Synthetase (GS) by L-Methionine Sulfoximine (B86345)

L-methionine sulfoximine acts as a potent, mechanism-based inhibitor of glutamine synthetase. core.ac.uk The inhibition process is biphasic, beginning with a reversible competitive inhibition, which is then followed by an irreversible inactivation of the enzyme. nih.gov This dual mechanism underscores the complex interaction between MSO and the active site of GS.

Irreversible Inactivation via Phosphorylation

The irreversible inactivation of glutamine synthetase by L-methionine sulfoximine is a "suicide" or mechanism-based process. core.ac.uk In the presence of ATP, GS catalyzes the phosphorylation of the sulfoximine nitrogen of MSO, forming L-methionine sulfoximine phosphate (B84403). wikipedia.orgpnas.orgcore.ac.ukresearchgate.net This phosphorylated product is a stable transition-state analog that binds very tightly, though non-covalently, to the active site. wikipedia.orgdiva-portal.orgnih.gov This binding is essentially irreversible, effectively sequestering the enzyme and preventing it from catalyzing its normal reaction. nih.govresearchgate.netmdpi.com To regain enzymatic activity, the cell must synthesize new glutamine synthetase. core.ac.uk

Competitive Binding at the Glutamate (B1630785) Active Site

Initially, L-methionine sulfoximine acts as a competitive inhibitor, vying with the natural substrate, L-glutamate, for binding to the active site of glutamine synthetase. nih.govwikipedia.org MSO's structure, with its similarly placed carboxyl and amino groups, allows it to fit into the glutamate binding site. nih.gov This competitive binding is a prerequisite for the subsequent irreversible inactivation. The binding of MSO to the active site stabilizes a flexible loop, which in turn blocks the entry of glutamate. wikipedia.org

Role of ATP and Metal Ions in GS-L-Methionine Sulfoximine Complex Formation

The formation of the inhibitory complex between glutamine synthetase and L-methionine sulfoximine is critically dependent on the presence of ATP and divalent metal ions, such as Mg²⁺ or Mn²⁺. pnas.orgresearchgate.netnih.govgoogle.com ATP provides the phosphate group that is transferred to MSO, a necessary step for the creation of the tightly bound L-methionine sulfoximine phosphate. researchgate.netdiva-portal.org Metal ions are essential for the catalytic activity of GS and play a crucial role in the binding of ATP and the subsequent phosphorylation of MSO. diva-portal.orgplos.org Studies have shown that the presence of Mg-ATP significantly tightens the binding of MSO to the enzyme. nih.gov

Kinetic Studies of Glutamine Synthetase Inactivation

Kinetic analyses have revealed the biphasic nature of glutamine synthetase inhibition by MSO, characterized by an initial, reversible competitive inhibition followed by a more rapid, irreversible inactivation. nih.gov For instance, studies with recombinant human glutamine synthetase have determined a Ki value of 1.19 mM for the initial competitive inhibition. nih.gov The rate of irreversible inactivation is also rapid; for example, the half-life for the inactivation of human glutamine synthetase in the presence of 5 mM MSO and 20 mM L-glutamate is approximately 25 seconds. nih.gov

Table 1: Kinetic Parameters of Human Glutamine Synthetase Inhibition by L-Methionine Sulfoximine

| Parameter | Value | Reference |

|---|---|---|

| Vmax | 15.9 ± 1.26 µmol/min/mg | nih.gov |

| Km (glutamate) | 1.67 ± 0.20 mM | nih.gov |

| Ki (MSO) | 1.19 ± 0.20 mM | nih.gov |

| t1/2 for inactivation (5 mM MSO) | ~25 seconds | nih.gov |

Species-Specific Sensitivity of Glutamine Synthetase to L-Methionine Sulfoximine

The sensitivity of glutamine synthetase to inhibition by L-methionine sulfoximine varies significantly across different species. core.ac.ukgoogle.com This species-specific response is reflected in the wide range of reported Ki values, from approximately 1 µM in E. coli to 1.19 mM in humans. core.ac.uknih.gov For example, GS from the malaria parasite Plasmodium falciparum (a type I GS) is highly sensitive to MSO, with a Ki value of 5.64 ± 0.39 μM. researchgate.netnih.gov In contrast, mammalian GS (a type II GS) generally exhibits lower sensitivity. researchgate.netnih.gov These differences in sensitivity are thought to be a factor in the varying physiological effects of MSO observed in different organisms. nih.gov

Table 2: Reported Ki Values for Glutamine Synthetase Inhibition by L-Methionine Sulfoximine in Various Species

| Species | Enzyme Type | Ki Value | Reference |

|---|---|---|---|

| Escherichia coli | GS I | ~2 µM | mdpi.com |

| Plasmodium falciparum | GS I | 5.64 ± 0.39 µM | researchgate.net |

| Plasmodium berghei | GS I | 5.44 ± 1.07 µM | researchgate.net |

| Sheep Brain | GS II | 210 µM | mdpi.com |

| Pea Leaf | GS II | 161 µM | mdpi.com |

| Human | GS II | 1.19 mM | nih.gov |

Inhibition of Gamma-Glutamylcysteine (B196262) Synthetase (GCS) by L-Methionine Sulfoximine

In addition to inhibiting glutamine synthetase, L-methionine sulfoximine also inhibits gamma-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in glutathione (B108866) synthesis. nih.govgoogle.comcancer.gov The mechanism of GCS inhibition by MSO is similar to that of GS, involving binding to the glutamate site and subsequent phosphorylation in the presence of ATP and divalent cations like Mg²⁺ or Mn²⁺. google.com However, the inhibition of GCS by MSO is reversible and significantly less potent and of shorter duration compared to the inhibition of GS. google.comatsjournals.org Studies have shown that buthionine sulfoximine, a more specific inhibitor of GCS, is about 100 times more potent than MSO in inhibiting this enzyme. atsjournals.org While MSO can inhibit GCS in vitro, its effect on GCS activity in vivo appears to be limited, possibly due to the slow turnover of glutathione in tissues like the brain. nih.gov

Comparative Efficacy and Duration of Inhibition versus Glutamine Synthetase

L-Methionine sulfoximine is a well-established and potent inhibitor of glutamine synthetase (GS). scientificlabs.com Its inhibitory action on GS is characterized by a two-step mechanism: an initial, reversible competitive inhibition followed by a rapid, irreversible inactivation. nih.gov This dual mechanism underscores the compound's efficacy in disrupting glutamine metabolism.

The initial competitive inhibition occurs as MSO, structurally similar to glutamate, competes for the active site of glutamine synthetase. nih.gov Studies on recombinant human glutamine synthetase have determined the inhibition constant (Ki) for this competitive phase to be approximately 1.19 mM, a value comparable to the enzyme's natural substrate, glutamate, which has a Michaelis constant (Km) of about 1.67 mM. nih.gov Following this initial binding, MSO is phosphorylated by ATP within the active site, forming methionine sulfoximine phosphate. mdpi.com This phosphorylated intermediate then binds tightly and essentially irreversibly to the enzyme, leading to its inactivation. mdpi.comnih.gov

The duration of inhibition is significant due to this irreversible binding. Once MSO inactivates the glutamine synthetase molecule, the enzyme is rendered non-functional. Restoration of glutamine synthetase activity necessitates the synthesis of new enzyme molecules. This prolonged and potent inhibition makes MSO a valuable tool for studying the physiological roles of glutamine synthetase. scientificlabs.com4medchem.com

| Parameter | Value | Enzyme Source |

| Ki for MSO (competitive inhibition) | 1.19 mM | Recombinant Human Glutamine Synthetase |

| Km for Glutamate | 1.67 mM | Recombinant Human Glutamine Synthetase |

| Inhibition Mechanism | Biphasic: Reversible competitive followed by irreversible inactivation | Mammalian and other sources |

| Active Inhibitor Form | This compound phosphate | General |

Impact on Glutathione Biosynthesis Pathways

L-Methionine sulfoximine is not entirely specific to glutamine synthetase and has been shown to inhibit γ-glutamylcysteine synthetase (GCL), a key enzyme in the glutathione (GSH) biosynthesis pathway. nih.govnih.govresearchgate.net GCL catalyzes the first and rate-limiting step in the synthesis of glutathione, the formation of γ-glutamylcysteine from glutamate and cysteine. nih.govresearchgate.net

The inhibition of GCL by MSO, however, exhibits different characteristics compared to its effect on glutamine synthetase. While MSO irreversibly inhibits GS, its inhibition of GCL is reversible. atsjournals.org Furthermore, the potency of MSO as a GCL inhibitor is considerably lower than that of buthionine sulfoximine (BSO), a more specific and potent inhibitor of GCL. atsjournals.org

Despite the in vitro inhibition of GCL, the in vivo effects of MSO on glutathione levels can be complex and tissue-dependent. For instance, administration of MSO to rodents did not lead to altered glutathione content in the brain, which may be attributed to the slow turnover of glutathione in this organ. nih.gov Conversely, in other experimental systems, such as certain cell lines, partial inhibition of GCL activity by MSO has been observed to influence intracellular glutathione levels and even enhance the productivity of recombinant proteins. nih.govresearchgate.net Specifically, MSO has been shown to lower glutathione levels by as much as 90% in all parts of the proximal tubule of the kidney, with no effect in other areas. physiology.org

The transsulfuration pathway, which connects methionine metabolism to cysteine and subsequent glutathione synthesis, is a crucial consideration. researchgate.netmarshall.edu By inhibiting enzymes that utilize glutamate, MSO can indirectly affect the availability of precursors for glutathione synthesis.

Other Reported Enzyme Interactions and Off-Target Effects of L-Methionine Sulfoximine

Beyond its primary targets, L-Methionine sulfoximine has been documented to interact with other enzymes, leading to various off-target effects.

Interaction with Ornithine Decarboxylase Activity

L-Methionine sulfoximine has been shown to increase the activity of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. scientificlabs.com4medchem.comnih.govsigmaaldrich.com Polyamines are essential molecules involved in cell growth, differentiation, and proliferation.

In a model of transient cerebral ischemia in rats, treatment with MSO resulted in a significant increase in ODC activity in the cerebral cortex during the post-ischemic reperfusion period. nih.gov This effect was accompanied by a decrease in the activity of glutamine synthetase. nih.gov The precise mechanism by which MSO stimulates ODC activity is not fully elucidated but may be linked to the metabolic stress induced by the inhibition of glutamine synthetase and the subsequent disruption of amino acid homeostasis. It is noteworthy that while MSO increases ODC activity, other amino acids like L-arginine and L-methionine have been shown to decrease ODC activity by reducing the abundance of the ODC protein. nih.gov

Substrate Activity for Acetyltransferases

Interestingly, L-Methionine sulfoximine can act as a substrate for certain enzymes, specifically acetyltransferases. nih.govacs.orgacs.org Research on a phosphinothricin (B1261767) acetyltransferase (Pita) from Pseudomonas aeruginosa demonstrated that this enzyme can acetylate L-methionine sulfoximine. nih.govacs.orgacs.org

The acetylation of MSO by these enzymes represents a detoxification mechanism, as the acetylated form is no longer an effective inhibitor of glutamine synthetase. nih.gov This enzymatic modification highlights a bacterial resistance strategy against the toxic effects of MSO.

Kinetic studies of the Pita enzyme from P. aeruginosa have provided specific parameters for its activity with MSO as a substrate:

| Kinetic Parameter | Value | Substrate | Enzyme Source |

| Km(app) | 1.3 ± 0.21 mM | L-Methionine sulfoximine | Pseudomonas aeruginosa Pita |

| kcat(app) | 505 ± 43 s-1 | L-Methionine sulfoximine | Pseudomonas aeruginosa Pita |

This substrate activity is not universal among all acetyltransferases, indicating a degree of specificity in the enzyme-substrate interaction.

L Methionine Sulfoximine As a Probe for Amino Acid and Nitrogen Metabolism Research

Regulation of Glutamine and Glutamate (B1630785) Homeostasis through Glutamine Synthetase Inhibition

L-methionine sulfoximine (B86345) (MSO) is a potent and irreversible inhibitor of glutamine synthetase (GS), the enzyme responsible for converting glutamate and ammonia (B1221849) into glutamine. wikipedia.org4medchem.com This inhibition occurs through a two-step process: an initial competitive binding at the glutamate site, followed by phosphorylation of MSO by ATP, which leads to a tightly bound, irreversible complex. nih.govcore.ac.uk This targeted disruption of GS activity makes MSO an invaluable tool for studying the intricate balance of glutamine and glutamate, which is central to numerous physiological processes, particularly in the central nervous system.

The inhibition of GS by MSO has profound effects on the glutamate-glutamine cycle, a critical pathway for neurotransmitter recycling and ammonia detoxification in the brain. nih.govimrpress.com By blocking the conversion of glutamate to glutamine in astrocytes, MSO allows researchers to dissect the roles of these amino acids in neuronal function, metabolism, and pathology. nih.govresearchgate.net

Impact on Glutamine Levels in Astrocytes and Neurons

The primary and most direct consequence of MSO administration is a significant reduction in glutamine levels within astrocytes, the primary site of GS activity in the brain. nih.govdoi.org Studies using co-cultures of neurons and astrocytes have demonstrated that MSO effectively blocks the synthesis of glutamine from ammonia and glutamate. doi.org This depletion of intracellular glutamine in astrocytes subsequently affects the availability of glutamine for neurons. imrpress.com

In a mouse model of amyotrophic lateral sclerosis (ALS), treatment with MSO led to a substantial decrease in brain glutamine levels. researchgate.net Similarly, in rats with hyperammonemia, pretreatment with MSO prevented the characteristic increase in brain glutamine. google.com This effect is not limited to the brain; MSO treatment has also been shown to reduce glutamine concentrations in the liver and kidney. researchgate.net The reduction in glutamine synthesis has been utilized as a research strategy to investigate the metabolic consequences of glutamine deprivation in various cell types, including cancer cells. nih.gov

The following table summarizes the observed effects of MSO on glutamine levels in different experimental models:

| Experimental Model | Tissue/Cell Type | Observed Effect on Glutamine Levels |

| Mouse model of ALS | Brain | Significant reduction |

| Hyperammonemic rats | Brain | Prevention of accumulation |

| Healthy rats | Liver, Kidney | Reduction in concentration |

| Astrocyte-neuron co-cultures | Astrocytes | Reduced production |

Modulation of Extracellular Glutamate Concentrations

The inhibition of glutamine synthetase by MSO indirectly influences extracellular glutamate concentrations. By blocking the primary pathway for glutamate clearance and recycling in astrocytes (conversion to glutamine), MSO can lead to an accumulation of glutamate in the extracellular space. nih.govresearchgate.net This is particularly evident under conditions of high neuronal activity or in pathological states where glutamate release is elevated. nih.gov

Mechanisms of Ammonia Detoxification and Accumulation

In the brain, the primary mechanism for detoxifying ammonia is its incorporation into glutamate to form glutamine, a reaction catalyzed by glutamine synthetase in astrocytes. nih.govdoi.orgelsevier.es By inhibiting GS, MSO effectively blocks this crucial detoxification pathway. google.com Consequently, in the presence of MSO, ammonia levels can rise, particularly under conditions of hyperammonemia. google.com

Research has shown that pretreatment with MSO in hyperammonemic rats leads to a doubling of brain ammonia concentrations. google.com This accumulation of ammonia, when GS is inhibited, underscores the critical role of glutamine synthesis in maintaining low cerebral ammonia levels. nih.govelsevier.es However, some studies suggest that MSO can also reduce ammonia-induced astrocyte swelling, indicating that the detrimental effects of hyperammonemia may be linked more to glutamine accumulation than to ammonia itself. google.com

Interestingly, when the primary pathway of ammonia detoxification via GS is blocked by MSO, alternative, albeit less efficient, pathways may be upregulated. For example, in astrocyte-neuron co-cultures, MSO treatment in the presence of ammonia led to an increased synthesis of alanine (B10760859) from ammonia, suggesting a compensatory role for alanine aminotransferase in ammonia fixation. doi.org

Role in the Glutamate-Glutamine Cycle

The glutamate-glutamine cycle is a fundamental process in the central nervous system where glutamate released by neurons is taken up by adjacent astrocytes, converted to glutamine by GS, and then transported back to neurons to be converted back into glutamate for neurotransmission. nih.govimrpress.com MSO serves as a critical tool for studying this cycle by creating a specific and potent blockade at the point of glutamine synthesis. wikipedia.orgnih.gov

Investigation of Nitrogen Assimilation Pathways in Various Organisms

L-methionine sulfoximine's specific inhibition of glutamine synthetase extends its utility beyond neuroscience to the broader study of nitrogen assimilation in a wide range of organisms, from bacteria to plants. nih.govasm.org GS is a key enzyme in the primary pathway for incorporating inorganic nitrogen (ammonia) into organic molecules in many life forms. ias.ac.inoup.com By blocking this enzyme, MSO allows researchers to investigate the presence and significance of alternative nitrogen assimilation pathways.

Studies in Prokaryotes and Cyanobacteria

In prokaryotes, including cyanobacteria, the glutamine synthetase/glutamate synthase (GS/GOGAT) pathway is the principal route for ammonia assimilation. nih.govannualreviews.org MSO has been instrumental in confirming the central role of this pathway. When GS is inhibited by MSO in various cyanobacteria, a common observation is the excretion of ammonia into the medium, indicating that its primary assimilation route has been blocked. oup.com

Studies on the diazotrophic (nitrogen-fixing) cyanobacterium Nostoc muscorum have shown that MSO inhibits GS activity and that this organism possesses a transport system that is common to methionine and MSO. researchgate.net In Anabaena sp., MSO has been used as a selective agent to isolate mutants with altered amino acid transport systems. us.es

Research on the cyanobacterium Anabaena nidulans has demonstrated that MSO's effect on ammonium (B1175870) uptake is solely through its inhibition of GS, without directly interacting with the ammonium transporter itself. oup.com This highlights MSO's specificity as a tool to probe the metabolic fate of assimilated nitrogen rather than its initial uptake. The use of MSO has also been pivotal in understanding the regulation of nitrogen-fixing enzymes like nitrogenase, whose activity is linked to the availability of assimilated nitrogen. annualreviews.org

The following table presents a summary of research findings on the effects of MSO in prokaryotes and cyanobacteria:

| Organism | Key Finding with MSO |

| Nostoc muscorum | Inhibition of GS activity; evidence for a common transport system for methionine and MSO. researchgate.net |

| Anabaena sp. | Used to select for mutants with altered amino acid transport. us.es |

| Anabaena nidulans | MSO affects ammonium uptake by inhibiting GS, not the transporter. oup.com |

| Various Cyanobacteria | Inhibition of GS leads to ammonia excretion, confirming the primary role of the GS/GOGAT pathway. annualreviews.orgoup.com |

Studies in Plant Systems (e.g., Kidney Bean, Wheat, Barley, Corn, Sorghum)

L-methionine sulfoximine (MSO) has been instrumental in elucidating the pathways of nitrogen assimilation and metabolism in a variety of plant systems. By specifically inhibiting glutamine synthetase (GS), MSO allows researchers to observe the subsequent metabolic consequences and infer the primary routes of ammonia assimilation.

Kidney Bean (Phaseolus vulgaris ): In young kidney bean seedlings, treatment with MSO leads to a significant accumulation of ammonia and a reduction in free amino acids, with this effect being more pronounced in the leaves than in the roots. nih.govresearchgate.net This inhibition of GS in the leaves during the assimilation of externally supplied ammonium results in a buildup of ammonia and a decrease in the levels of glutamine and glutamic acid. nih.govresearchgate.net These findings suggest that in kidney bean leaves, the primary pathway for ammonia assimilation is the GS/GOGAT (glutamate synthase) cycle. nih.govresearchgate.net Conversely, in the roots, the inhibition of GS by MSO does not lead to a corresponding decrease in the incorporation of labeled nitrogen into glutamate, indicating that glutamate dehydrogenase (GDH) also plays a significant role in ammonia assimilation in this part of the plant. nih.govresearchgate.net

Wheat (Triticum aestivum ): Studies on wheat have shown that MSO enhances ammonia production in the leaves of seedlings by inhibiting GS activity. abmole.comscientificlabs.co.uksigmaaldrich.com In excised wheat leaves, MSO was found to suppress glutamine synthesis, leading to ammonia accumulation and increased metabolism of supplied glutamate. nih.gov This resulted in decreased tissue levels of glutamate and reduced incorporation of radioactivity into other amino acids. nih.gov Furthermore, MSO treatment altered the fate of carbon from glutamate, with most of it being incorporated into malate (B86768) and succinate. nih.gov Research on wheat roots has demonstrated that MSO can suppress the stimulation of dark carbon fixation that is typically induced by ammonium nutrition. tandfonline.com This indicates that the primary assimilation of ammonium in the roots is crucial for stimulating the dark carbon fixation needed to replenish the carbon skeletons used in this process. tandfonline.com

Barley (Hordeum vulgare ): In barley leaves, MSO has been shown to be a potent inhibitor of glutamine synthetase, leading to the accumulation of ammonia. ias.ac.in This induced ammonia accumulation, however, did not significantly affect nitrite (B80452) reductase activity, suggesting that it does not inhibit the photosynthetic electron transport that supplies reducing power to this enzyme. ias.ac.in Furthermore, the elevated ammonia levels did not induce glutamate dehydrogenase activity, indicating that GDH is not primarily involved in ammonia assimilation in barley leaves. ias.ac.in MSO has also been used to investigate the regulation of nitrate (B79036) transporters in barley roots. nih.gov Experiments using MSO suggested that ammonium may down-regulate the expression of high-affinity nitrate transporter genes and influx at both transcriptional and post-transcriptional levels. nih.gov

Corn (Zea mays ): Similar to other C4 plants, MSO treatment in corn seedlings leads to an increase in ammonia in the leaves due to the inhibition of GS. abmole.comscientificlabs.co.ukresearchgate.net The accumulation of ammonia is light-dependent and occurs in the absence of inorganic nitrogen reduction. researchgate.net The rate of ammonia accumulation in C4 plants like corn is generally lower than in C3 plants. researchgate.net Inhibitors of photorespiration have been shown to inhibit the MSO-induced accumulation of ammonia, supporting the hypothesis that the glycine-serine conversion during photorespiration is a major source of this ammonia and that GS is critical for its reassimilation. researchgate.net

Sorghum (Sorghum bicolor ): In sorghum, another C4 plant, MSO also enhances ammonia production in seedling leaves through the inhibition of GS. abmole.comscientificlabs.co.uksigmaaldrich.com Research comparing sorghum with wheat (a C3 plant) showed that while glutamine synthetase activity is higher in wheat, MSO-induced ammonia accumulation was also greater in wheat. ias.ac.in This suggests that the higher GS activity in C3 plants may be an adaptation to handle the higher rates of photorespiratory ammonia production. ias.ac.in Studies on sorghum have also highlighted the plant's efficient nitrogen assimilation system in its roots, which allows it to tolerate high concentrations of this nutrient. researchgate.net

Interactive Data Table: Effects of L-Methionine Sulfoximine on Plant Systems

| Plant | Key Enzyme Inhibited | Primary Metabolic Effect | Inferred Pathway/Mechanism |

| Kidney Bean | Glutamine Synthetase (GS) | Ammonia accumulation, decreased free amino acids (especially in leaves) nih.govresearchgate.net | Leaves: GS/GOGAT pathway is primary for ammonia assimilation. Roots: GDH also plays a significant role. nih.govresearchgate.net |

| Wheat | Glutamine Synthetase (GS) | Enhanced ammonia production in leaves, altered glutamate metabolism abmole.comnih.gov | GS is crucial for ammonia assimilation; MSO suppresses ammonium-stimulated dark carbon fixation in roots. nih.govtandfonline.com |

| Barley | Glutamine Synthetase (GS) | Ammonia accumulation without affecting nitrite reductase or inducing GDH ias.ac.in | GDH is not a primary ammonia assimilation pathway in leaves; NH4+ may regulate nitrate transport. ias.ac.innih.gov |

| Corn | Glutamine Synthetase (GS) | Light-dependent ammonia accumulation researchgate.net | GS is important for reassimilating photorespiratory ammonia. researchgate.net |

| Sorghum | Glutamine Synthetase (GS) | Enhanced ammonia production in leaves abmole.comscientificlabs.co.uk | Higher GS activity in C3 plants compared to C4 plants like sorghum is likely an adaptation for higher photorespiration. ias.ac.in |

Influence on Other Amino Acid Metabolism and Transport Systems

The impact of L-methionine sulfoximine extends beyond the direct inhibition of glutamine synthetase, influencing the broader landscape of amino acid metabolism and transport.

Research has shown that MSO can interfere with the transport of several amino acids. In the cyanobacterium Nostoc muscorum, evidence suggests a common transport system for methionine, MSO, and phosphinothricin (B1261767) (PPT). nih.govresearchgate.net This transporter is also competitively inhibited by other amino acids such as alanine, isoleucine, leucine, phenylalanine, proline, and valine. nih.gov In some studies, MSO was found to have no effect on the glutamate transport protein in rat striatum, suggesting its primary action is not on glutamate uptake in that specific system. nih.gov However, other research indicates that MSO can interfere with the transport of glutamine and glutamate. 4medchem.com In the model plant Arabidopsis thaliana, overexpression of the putative amino acid transporter CAT8, which transports glutamine, resulted in increased sensitivity to MSO, suggesting that CAT8 can transport this toxic analog. plos.org

MSO's influence on amino acid metabolism is largely a downstream consequence of GS inhibition. By blocking the conversion of glutamate and ammonia to glutamine, MSO causes significant shifts in the intracellular concentrations of these and other related amino acids. For example, in rat kidneys, MSO treatment leads to reduced arterial glutamine concentrations and increased arterial ammonia levels. nih.gov This, in turn, reduces the kidney's uptake of glutamine. nih.gov In wheat leaves, MSO treatment not only decreases glutamate levels but also reduces the incorporation of labeled carbon from glutamate into other amino acids. nih.gov Conversely, studies in rat brain have shown that MSO can inhibit the conversion of D-methionine to L-methionine and its subsequent conversion to cysteine. umich.edu Furthermore, MSO is known to inhibit γ-glutamylcysteine synthetase, the first enzyme in the glutathione (B108866) synthesis pathway, though this inhibition is less potent than its effect on GS. nih.govcore.ac.uk

Interactive Data Table: Influence of L-Methionine Sulfoximine on Amino Acid Metabolism and Transport

| Area of Influence | Specific Effect | Organism/System |

| Amino Acid Transport | Competitively inhibits a common transport system for methionine and other amino acids. nih.govresearchgate.net | Nostoc muscorum (cyanobacterium) |

| Transported by the CAT8 glutamine transporter. plos.org | Arabidopsis thaliana | |

| Interferes with glutamine and glutamate transport. 4medchem.com | General | |

| No effect on glutamate transport protein. nih.gov | Rat Striatum | |

| Amino Acid Metabolism | Reduces arterial glutamine concentrations and kidney glutamine uptake. nih.gov | Rat Kidney |

| Decreases tissue levels of glutamate and its conversion to other amino acids. nih.gov | Wheat Leaves | |

| Inhibits the conversion of D-methionine to L-methionine and cysteine. umich.edu | Rat Brain | |

| Inhibits γ-glutamylcysteine synthetase. nih.govcore.ac.uk | General |

L Methionine Sulfoximine in Neurological Research Models

Modeling Epileptic Seizures and Convulsant Activity

MSO is widely utilized to induce seizures in experimental animals, thereby creating models that replicate key features of epilepsy, particularly mesial temporal lobe epilepsy (MTLE). nih.govnih.gov The administration of MSO leads to a cascade of neurochemical changes that culminate in neuronal hyperexcitability and seizure activity.

Correlation Between Glutamine Synthetase Inhibition and Convulsions

The convulsant effects of L-methionine sulfoximine (B86345) are strongly linked to its inhibition of glutamine synthetase. pnas.orgpnas.org This enzyme is predominantly located in astrocytes and is responsible for converting glutamate (B1630785), the primary excitatory neurotransmitter, and ammonia (B1221849) into glutamine. nih.gov By irreversibly binding to and inactivating glutamine synthetase, MSO disrupts this critical glutamate-glutamine cycle. wikipedia.org

This disruption leads to an accumulation of glutamate in the extracellular space, a condition known as excitotoxicity. cdnsciencepub.comnih.gov Elevated extracellular glutamate levels overstimulate neuronal receptors, particularly the N-methyl-D-aspartate (NMDA) receptors, leading to excessive neuronal firing and the generation of seizures. cdnsciencepub.comnih.gov Research has demonstrated that only the L-methionine-S-sulfoximine isomer possesses both glutamine synthetase inhibitory and convulsant properties, further solidifying the link between these two effects. pnas.orgpnas.org Studies using analogs of MSO have shown that the convulsant action is more closely associated with the inhibition of glutamine synthetase rather than its other known target, γ-glutamylcysteine synthetase. researchgate.net

The following table summarizes the key findings from studies investigating the relationship between glutamine synthetase inhibition and convulsions induced by L-Methionine Sulfoximine.

| Finding | Implication for Seizure Modeling |

| Only the L-methionine-S-sulfoximine isomer inhibits glutamine synthetase and causes convulsions. pnas.orgpnas.org | Establishes a direct link between the specific molecular action and the resulting physiological effect. |

| MSO-induced convulsions are associated with inhibition of glutamine synthetase, not γ-glutamylcysteine synthetase. researchgate.net | Pinpoints the primary mechanism responsible for the seizure activity in these models. |

| Inhibition of glutamine synthetase leads to an accumulation of extracellular glutamate. cdnsciencepub.comnih.gov | Provides a clear neurochemical basis for the observed neuronal hyperexcitability. |

Electrophysiological and Behavioral Manifestations

The administration of L-methionine sulfoximine in animal models produces distinct and reproducible electrophysiological and behavioral changes that closely mirror those seen in human epilepsy. Continuous infusion of MSO into the hippocampus of rats, for instance, results in recurrent seizures that can be monitored via video-intracranial electroencephalogram (EEG). nih.gov

Electrophysiologically, MSO application evokes sustained depolarization of neurons. cdnsciencepub.com EEG recordings from MSO-treated animals show characteristic seizure activity, including initial subclinical seizures that progress to more severe, convulsive seizures over time. nih.gov

Behaviorally, animals treated with MSO exhibit a range of seizure-related behaviors. These can range from mild, low-grade seizures (stages 1-3), which may include facial movements and head nodding, to severe, generalized tonic-clonic seizures (stages 4-5). nih.gov The progression from less severe to more severe seizures is a notable feature of MSO-based epilepsy models. nih.gov Other observable behavioral effects can include alterations in arousal, movement, and body temperature. nih.gov

The table below outlines the typical progression of electrophysiological and behavioral manifestations in MSO-induced seizure models.

| Stage of MSO-Induced Seizure Model | Electrophysiological Manifestations | Behavioral Manifestations |

| Early Phase | Subclinical EEG seizure activity, sustained neuronal depolarization. nih.govcdnsciencepub.com | Low-grade seizures (e.g., facial movements, head nodding). nih.gov |

| Intermediate Phase | Clinically silent interval may occur. nih.gov | Reduction in seizure frequency. nih.gov |

| Late Phase | Recurrent, clustered seizures with clear EEG correlates. nih.gov | More severe, generalized tonic-clonic seizures. nih.gov |

Regional Differences in Brain Sensitivity to L-Methionine Sulfoximine

The convulsant effects of L-methionine sulfoximine are not uniform throughout the brain; certain regions exhibit greater sensitivity to its effects. Studies involving site-specific infusions of MSO have revealed that the hippocampus and entorhinal cortex are particularly vulnerable to seizure induction. nih.gov

Chronic infusion of MSO into various subregions of the entorhinal-hippocampal area consistently produces recurrent seizures. nih.gov Notably, infusion into the hilus of the dentate gyrus has been shown to result in the highest total number of seizures over an extended recording period. nih.gov In contrast, administration of MSO into the lateral ventricle is less effective at inducing recurrent seizures, highlighting the importance of targeting specific neuroanatomical structures to model temporal lobe epilepsy effectively. nih.gov The age of the animal also appears to influence the brain's sensitivity to MSO, with older rats showing a greater vulnerability to its toxic and convulsant effects. nih.gov

The following table details the observed regional sensitivity to MSO-induced seizures based on infusion site.

| Brain Region of MSO Infusion | Seizure Outcome |

| Hilus of the dentate gyrus nih.gov | Highest total number of seizures. |

| Entorhinal–hippocampal area (general) nih.gov | Recurrent, frequent seizures. |

| Lateral ventricle nih.gov | Lower frequency of seizures, with only a fraction of animals affected. |

Studies in Neurodegenerative Disease Models

The ability of L-methionine sulfoximine to disrupt glutamate and glutamine metabolism also makes it a valuable tool for studying neurodegenerative diseases where these pathways are implicated. nih.gov

Hepatic Encephalopathy and Brain Edema Mechanisms

Hepatic encephalopathy (HE) is a neuropsychiatric syndrome caused by liver failure, leading to an accumulation of ammonia in the brain. nih.gov A key pathological feature of acute HE is brain edema, or swelling, which is primarily caused by the swelling of astrocytes. nih.gov

The "Trojan horse" hypothesis posits that excess ammonia is taken up by astrocytes and converted to glutamine by glutamine synthetase. nih.gov The resulting accumulation of glutamine within astrocytes acts as an osmolyte, drawing water into the cells and causing them to swell. nih.govnih.gov MSO is used in animal models of HE to inhibit glutamine synthetase. nih.gov This inhibition prevents the excessive production of glutamine, thereby reducing astrocyte swelling and brain edema. nih.govnih.gov Studies have shown that MSO can protect against acute ammonia toxicity in animal models. nih.govnih.gov

The table below summarizes the role of glutamine in hepatic encephalopathy and the effect of MSO.

| Pathological Process in Hepatic Encephalopathy | Role of Glutamine | Effect of L-Methionine Sulfoximine |

| Ammonia detoxification | Ammonia is converted to glutamine in astrocytes via glutamine synthetase. nih.gov | Inhibits glutamine synthetase, preventing glutamine production. nih.gov |

| Astrocyte swelling (Cytotoxic Edema) | Glutamine acts as an osmolyte, causing water to enter astrocytes. nih.govnih.gov | Reduces intracellular glutamine, thereby mitigating astrocyte swelling and brain edema. nih.govnih.gov |

| Neurological dysfunction | Excess glutamine contributes to encephalopathy. nih.gov | Protects against acute ammonia toxicity and improves survival in animal models. nih.govnih.gov |

Amyotrophic Lateral Sclerosis (ALS) Research and Excitotoxicity

Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease characterized by the death of motor neurons. nih.gov One of the proposed mechanisms contributing to motor neuron degeneration in ALS is excitotoxicity, a process where excessive stimulation by glutamate leads to neuronal damage and death. cdnsciencepub.comnih.gov

The table below outlines the application of L-Methionine Sulfoximine in ALS research.

| Aspect of ALS Research | Application of L-Methionine Sulfoximine | Key Findings |

| Modeling Excitotoxicity | Induces glutamate release and activates NMDA receptors. cdnsciencepub.comnih.gov | Demonstrates excitotoxic actions that can contribute to neuronal cell death. cdnsciencepub.com |

| Investigating Therapeutic Strategies | Inhibits glutamine synthetase to lower brain glutamate levels. nih.govresearchgate.net | Reduced brain glutamine and glutamate levels and extended lifespan in an ALS mouse model. nih.gov |

| Understanding Disease Mechanisms | Modulates the glutamate-glutamine cycle. nih.gov | Highlights the potential role of disrupted glutamine metabolism in ALS pathology. |

Transient Cerebral Ischemia Models

In the context of stroke research, L-Methionine Sulfoximine has been utilized in models of transient cerebral ischemia to explore the biochemical cascades following reperfusion injury. Research in this area suggests that MSO can influence outcomes in these models. For instance, studies have shown that MSO increases ornithine decarboxylase activity and can decrease the survival rate in animal models of transient cerebral ischemia. The mechanisms underlying post-ischemic injury are complex, involving oxidative stress and inflammation. Methionine oxidation, in general, is implicated in augmenting reperfusion injury, with studies showing that a deficiency in enzymes that reverse methionine oxidation leads to larger infarct volumes and more severe neurological impairment after transient cerebral ischemia. While not directly administering MSO, these studies highlight the critical role of methionine metabolism, the pathway MSO disrupts, in the pathophysiology of ischemic stroke.

Impact on Neurotransmitter Systems and Neural Signaling

MSO's primary mechanism of action—the inhibition of glutamine synthetase—has profound downstream effects on various neurotransmitter systems and neural signaling pathways. By disrupting the glutamate-glutamine cycle, MSO alters the delicate balance of excitatory and inhibitory signaling in the brain.

Effects on Glutamatergic Transmission

The most significant impact of L-Methionine Sulfoximine is on the glutamatergic system. Glutamine synthetase, located primarily in astrocytes, is essential for converting glutamate, a potent excitatory neurotransmitter, into glutamine. This conversion is a critical step for recycling glutamate and preventing its accumulation to excitotoxic levels.

By irreversibly inhibiting glutamine synthetase, MSO disrupts this vital metabolic pathway. This inhibition can lead to perturbations in glutamate metabolism, which may adversely affect synaptic transmission. Research indicates that glutamine synthetase plays an important role in N-methyl D-aspartate (NMDA) receptor-mediated glutamate metabolism. The disruption of this process by MSO is a key factor in its use as a tool to study conditions characterized by glutamate excess, such as temporal lobe epilepsy. Furthermore, MSO treatment leads to a massive efflux of glutamine from astrocytes, which may contribute to its convulsive action by interacting with the NMDA receptor complex.

Influence on GABA and D-Aspartate Efflux

While L-Methionine Sulfoximine significantly alters glutamine release, its effects on other neurotransmitters like GABA and D-aspartate appear to be distinct. In studies using primary cultures of rat cortical astrocytes, a short treatment with MSO did not affect the efflux of the inhibitory neurotransmitter GABA or D-aspartate, a non-metabolizable analog of L-glutamate.

However, other research in temporal lobe epilepsy models has shown that MSO can reduce D-aspartate release that is evoked by potassium-induced depolarization in the hippocampus and entorhinal cortex. These findings suggest that MSO's influence on neurotransmitter release can be context-dependent and may vary based on the specific experimental model and conditions.

| Neurotransmitter | Effect of L-Methionine Sulfoximine on Efflux/Release | Experimental Context |

| Glutamine | Massive increase in efflux (>400% of basal) | Primary culture of rat cortical astrocytes |

| GABA | No effect on efflux | Primary culture of rat cortical astrocytes |

| D-Aspartate | No effect on efflux | Primary culture of rat cortical astrocytes |

| D-Aspartate | Reduction in K+-evoked release | Temporal lobe epilepsy model in rats |

Modulation of Serotonin (B10506) and Tryptophan Levels

Research has demonstrated that L-Methionine Sulfoximine can modulate the serotonergic system by affecting the availability of its precursor, tryptophan. Studies in mice have shown that a convulsant dose of MSO leads to significant, temporally correlated decreases in both plasma and brain tryptophan concentrations, as well as levels of central 5-hydroxytryptamine (5-HT), also known as serotonin.

The reduction in central serotonin levels is thought to be a consequence of impaired serotonin synthesis resulting from the restricted availability of tryptophan. The decrease in brain tryptophan levels is particularly evident during the convulsive period induced by MSO. This striking parallelism between the decrease in serotonin and the known increase in brain glycogen (B147801) levels after MSO administration suggests a complex interplay between these biochemical pathways.

| Compound | Effect of Convulsant Dose of L-Methionine Sulfoximine |

| Brain Tryptophan | Significant decrease (approx. 50%) |

| Plasma Tryptophan | Decrease |

| Central Serotonin (5-HT) | Decrease |

Cellular and Subcellular Effects in Neural Tissues

The biochemical disruptions caused by L-Methionine Sulfoximine manifest as distinct morphological and pathological changes at the cellular level, particularly within the astrocyte population.

Astrocytic Swelling and Gliotoxic Effects

L-Methionine Sulfoximine is known to primarily affect astroglia, both metabolically and morphologically. A hallmark of MSO-induced encephalopathy is the development of pronounced astrocytic pathology. Following prolonged administration in rats, MSO induces the appearance of astrocytes with swollen, watery nuclei, a morphology reminiscent of Alzheimer type II glia. These changes are most prominent in the neocortex, hippocampus, and lateral thalamus. This astrocytic swelling is a key indicator of the gliotoxic (toxic to glial cells) effects of the compound, underscoring the critical role of glutamine synthetase in maintaining astrocytic integrity and function.

Neuronal Toxicity and Apoptosis Studies

L-Methionine sulfoximine (MSO) is a compound recognized for its neurotoxic properties, which are primarily linked to its role as an irreversible inhibitor of glutamine synthetase. wikipedia.orgselleckchem.com This inhibition disrupts glutamate and glutamine metabolism, leading to excitotoxic neuronal cell death. nih.govresearchgate.net

Research using in vitro preparations of adult rat cortex has demonstrated that MSO's toxic actions are mediated by an increase in glutamate release. nih.gov Structurally similar to glutamate, MSO application evokes a sustained depolarization of neurons. nih.gov This effect is not due to direct action on N-methyl-D-aspartate (NMDA) receptors, but rather an indirect mechanism involving the release of glutamate. nih.gov The subsequent activation of NMDA receptors by the excess glutamate leads to excitotoxic cell death. nih.gov

A key indicator of this cellular toxicity is the release of lactate (B86563) dehydrogenase (LDH), a marker of cell death and damage. Studies have shown that exposure of cortical sections to MSO leads to a significant and rapid increase in LDH activity in the surrounding medium. This MSO-induced LDH release was found to be blockable by the NMDA antagonist L-(+)-2-amino-5-phosphonovalerate (AP5), confirming the role of NMDA receptor activation in the cell death pathway. nih.gov While the excitotoxic mechanism is well-established, direct studies detailing the downstream apoptotic cascade, such as the activation of specific caspases (e.g., caspase-3 or caspase-9) following MSO treatment, are less defined in the available literature. However, glutamate-induced excitotoxicity is widely known to initiate apoptotic pathways involving caspase activation. researchgate.net

| Experimental Model | Compound | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Adult Rat Cortical Slices | L-Methionine Sulfoximine (MSO) | Rapid increase in Lactate Dehydrogenase (LDH) release | Acts indirectly by increasing glutamate release, leading to NMDA receptor-mediated excitotoxicity | nih.gov |

| Adult Rat Cortical Slices | L-(+)-2-amino-5-phosphonovalerate (AP5) | Blocks MSO-induced LDH release | Antagonizes NMDA receptors, preventing excitotoxic cell death | nih.gov |

Impact on Synaptic Vesicles and Nerve Endings

The neurotoxic effects of L-Methionine sulfoximine extend to the ultrastructural level of nerve cells, impacting synaptic terminals and nerve fibers. Electron microscopy studies on animal models administered with MSO have revealed distinct morphological changes in the central and peripheral nervous systems. nih.gov

In the cerebellum of rabbits treated with MSO, focal alterations were observed in presynaptic terminals, characterized by lucidity and clumping of synaptic components. nih.gov While many neurons maintained a normal appearance, these specific changes at the synapse suggest a disruption of presynaptic integrity. nih.gov

More pronounced effects were noted in myelinated nerve fibers within the spinal cord and sciatic nerve. A key finding was the dissociation of the axon from its myelin sheath in a number of fibers, accompanied by the formation of vacuolated spaces. nih.gov Furthermore, MSO administration led to mitochondrial disorganization within the axons. nih.gov These ultrastructural alterations point to a disruptive impact on axonal transport and integrity, which are critical for neuronal function and survival. The changes observed in these studies were considered nonspecific and potentially attributable to the metabolic stress induced by convulsions, a known effect of MSO. nih.gov

| Nervous System Region | Observed Ultrastructural Alteration | Specific Finding |

|---|---|---|

| Cerebellum | Presynaptic Terminals | Lucidity and clumping |

| Astrocytes | Swelling and lucidity, reduced glycogen granules | |

| Spinal Cord & Sciatic Nerve | Myelinated Nerve Fibers | Dissociation of axon from myelin sheath, appearance of vacuolated spaces |

| Axons | Mitochondrial disorganization |

L Methionine Sulfoximine in Cell Line Engineering and Biotechnology

Selection Agent for Glutamine Synthetase-Based Expression Systems

The glutamine synthetase (GS) system is a popular method for selecting genetically engineered cells, particularly in the biopharmaceutical industry for the production of therapeutic proteins. In this system, the gene of interest is co-expressed with the GS gene. The selection process relies on the inhibition of endogenous GS by L-Methionine sulfoximine (B86345) (MSX). In a glutamine-free culture medium, only the cells that have successfully integrated the GS transgene and express it at sufficient levels to overcome the inhibitory effect of MSX can synthesize glutamine and survive. This allows for the selection of cells that have incorporated the desired gene.

Chinese Hamster Ovary (CHO) cells are the most commonly used mammalian host for the production of recombinant protein therapeutics. The GS/MSX system is extensively used for the development of stable and high-producing CHO cell lines. In CHO cells that endogenously express GS, MSX is used to inhibit the native enzyme, thereby ensuring that survival is dependent on the expression of the transfected GS gene.

The stringency of this selection can be modulated by varying the concentration of MSX. Initially, a two-step selection process was common, with a lower concentration (25–50 µM) for initial selection and a higher concentration (100–1000 µM) to promote gene amplification and enhance productivity nih.gov. However, some CHO cells can survive even at high MSX concentrations up to 5 mM, which can result in the survival of low-producing cells nih.gov.

To address this, GS-knockout CHO cell lines have been developed. In these cells, the endogenous GS gene is inactivated, leading to a complete dependence on the transfected GS gene for survival in a glutamine-free medium. This significantly improves the selection stringency, and high-producing clones can be isolated even in the absence of MSX dtu.dk. However, the addition of MSX, typically at a concentration of 25 µM, can further enhance the selection of highly productive cells afob.orgafob.org.

The GS/MSX selection system offers several advantages over the more traditional dihydrofolate reductase (DHFR) system, which uses methotrexate (B535133) (MTX) as the selection agent.

One of the primary benefits of the GS/MSX system is a significantly reduced timeline for cell line development demeetra.com. The DHFR/MTX system often requires multiple rounds of stepwise gene amplification with increasing concentrations of MTX to achieve high productivity, a process that can be time-consuming researchgate.net. In contrast, the GS/MSX system typically requires only a single round of selection to generate stable, high-yielding clones .

Furthermore, the GS/MSX system is often associated with greater genetic and production stability of the selected clones. While unstable clones can arise from both systems, the single-step selection process of the GS/MSX system can reduce the risk of genomic instability that may be induced by the prolonged, multi-step amplification process in the DHFR/MTX system nih.gov.

| Feature | GS/MSX System | DHFR/MTX System |

| Selection Agent | L-Methionine Sulfoximine (MSX) | Methotrexate (MTX) |

| Target Enzyme | Glutamine Synthetase (GS) | Dihydrofolate Reductase (DHFR) |

| Amplification Steps | Typically a single step | Multiple rounds of amplification researchgate.net |

| Development Timeline | Shorter demeetra.com | Longer (e.g., 12-14 weeks for amplification) researchgate.net |

| Clone Stability | Generally high, with single-step selection reducing the risk of instability nih.gov | Can be prone to instability due to prolonged, multi-step amplification nih.gov |

The concentration of MSX is a critical parameter that can be optimized to control the selection stringency and thereby influence the productivity of the selected CHO cell lines. Increasing the MSX concentration generally leads to higher specific productivity (q_p) and volumetric titer.

In studies with GS-knockout CHO cells, even in the absence of MSX, high-producing clones can be generated due to the inherent stringency of the system dtu.dk. However, the addition of MSX can further enhance productivity. For instance, in one study, the addition of 25 µM MSX to a mini-pool of GS-knockout CHO cells significantly increased the production of a monoclonal antibody (mAb) afob.org.

Further research has demonstrated that for established clones selected at a standard MSX concentration (e.g., 6.25 µM), increasing the MSX concentration during the seed train expansion can lead to a notable increase in titer and improved production stability with increased cell age nih.gov.

| MSX Concentration | Host Cell Line | Effect on Productivity |

| 0 µM | GS-knockout CHO | High-producing clones can be generated due to improved selection stringency dtu.dk. |

| 25 µM | GS-knockout CHO | Significantly increased monoclonal antibody production in mini-pools afob.org. |

| 50 µM | CHO-K1 and GS-knockout CHO | Clones selected at this concentration showed the highest average specific production rates of lactate (B86563) and ammonia (B1221849) dtu.dk. |

| Increased from 6.25 µM to 25 µM or 75 µM | GS-knockout CHO | Titer increases of 10-19% and improved production stability nih.gov. |

Genetic Transformation in Other Cell Systems

While the GS/MSX system is most prominently used in CHO cells, its application extends to other mammalian cell lines and even to plant systems for genetic transformation.

The GS/MSX selection system is a versatile tool that has been successfully applied to a variety of mammalian cell lines beyond CHO cells for the production of recombinant proteins. Its effectiveness as a selection agent for plasmid integration makes it a valuable method for generating stable and high-yield cell banks for therapeutic protein production . The fundamental principle remains the same: in a glutamine-free environment, the inhibition of endogenous GS by MSX selects for cells that have successfully integrated and are expressing the transfected GS gene along with the gene of interest.

L-Methionine sulfoximine has been successfully utilized as a novel selection agent for the genetic transformation of orchids. In a study on Dendrobium hybrids, MSX was used to select for transgenic plants carrying the bialaphos (B1667065) resistance (bar) gene as a selectable marker nih.gov. The transformation was achieved through biolistic bombardment, and the selection process involved a two-stage approach with increasing concentrations of MSX nih.gov.

This method provides a cost-effective and efficient alternative to other selection agents used in plant transformation. The successful use of MSX in orchid transformation highlights its broader applicability in plant biotechnology for the development of genetically engineered plants with desirable traits nih.gov.

| Orchid Hybrid | Selection Stage 1 (MSX) | Selection Stage 2 (MSX) |

| Dendrobium Madame Thong-In | 5 µM | 10 µM |

| Dendrobium Chao Praya Smile | 0.5 µM | 2 µM |

Advanced Research Methodologies Employing L Methionine Sulfoximine

In Vivo Animal Models

L-Methionine sulfoximine (B86345) has been extensively used in a variety of animal models, including rodents, rabbits, and primates, to investigate the physiological and pathological roles of glutamine synthetase. These studies have provided significant insights into neurological diseases and metabolic processes.

Rodent Models: In murine models of amyotrophic lateral sclerosis (ALS) that overexpress a mutant human SOD1(G93A) gene, chronic administration of MSO has been shown to extend lifespan. doi.org This treatment reduced glutamine synthetase activity by 85%, leading to a significant decrease in brain glutamine and glutamate (B1630785) levels. doi.org MSO is also widely used to induce seizures in rodents, creating models that resemble human "grand mal" epilepsy to study the mechanisms of epileptogenesis. nih.govmedchemexpress.com Studies in rats have demonstrated that direct, site-specific infusions of MSO into the hippocampus can establish a model of mesial temporal lobe epilepsy (MTLE), characterized by recurrent focal seizures that increase in intensity over time. Furthermore, MSO has shown neuroprotective effects in rodent models of hyperammonemia and acute liver disease.

Rabbit Models: Research in rabbits using MSO has helped elucidate the compound's effects on cerebral metabolism. Administration of MSO to rabbits can induce not only convulsive effects but also, over the long term, a myopathy in the hind legs. Microdialysis studies in the rabbit brain have revealed regional differences in the response to GS inhibition by MSO. For instance, the decrease in glutamine levels was more pronounced in the hippocampal formation compared to the frontal cortex, which also showed a delayed decline in extracellular glutamate.

Primate Models: Studies in Rhesus monkeys have shown that acute treatment with MSO can lead to a substantial (~60%) reduction in cerebral glutamine synthetase activity without causing noticeable neurological deficits. This relative insensitivity in primates compared to other species like dogs, which are highly susceptible to MSO-induced convulsions, suggests differences in enzyme kinetics or metabolism.

| Animal Model | Research Focus | Key Findings | Citation |

|---|---|---|---|

| Mouse (ALS model) | Neuroprotection | Extended lifespan by 8%; reduced brain glutamine by 60% and glutamate by 30%. | doi.org |

| Rat (Epilepsy model) | Epileptogenesis | Infusion into the hippocampus induces recurrent seizures characteristic of mesial temporal lobe epilepsy. | |

| Rabbit | Cerebral Metabolism | Showed regional differences in glutamine and glutamate level changes in the brain post-MSO administration. | |

| Rhesus Monkey | Enzyme Inhibition | ~60% reduction in cerebral GS activity without discernible neurological deficits, indicating lower sensitivity. |

In Vitro Cell Culture Systems

The specific inhibitory action of MSO on glutamine synthetase makes it a critical tool for dissecting cellular metabolic pathways in various cell culture systems.

Astrocytes: In primary cultures of rat cortical astrocytes, MSO treatment has been shown to induce a massive efflux of glutamine. A brief, 5-minute treatment with MSO increased the rate of glutamine efflux to over 400% of the basal rate, without affecting the efflux of neurotransmitter amino acids like GABA or D-aspartate. This finding suggests a potential mechanism for MSO's convulsant action by causing an overflow of glutamine, which may interact with the N-methyl-D-aspartate (NMDA) receptor complex.

PC12 Cells: The pheochromocytoma (PC12) cell line has been used to study the neurotoxic effects of MSO and its interactions with other compounds. Research has explored the effect of MSO on PC12 cells in the context of propofol-induced neuro-apoptosis. Methodologies such as the CCK8 test to assess cell viability and flow cytometry to evaluate apoptosis are employed. These studies also investigate the impact of MSO on specific signaling pathways, such as the ribosomal S6 kinase 1 (RSK1) signaling pathway, to understand the molecular mechanisms underlying its effects.

Macrophages: MSO has been found to have anti-inflammatory effects in murine peritoneal macrophages. In studies where macrophages were stimulated with lipopolysaccharide (LPS), pretreatment with MSO significantly reduced the production and secretion of the pro-inflammatory cytokines Interleukin 6 (IL-6) and Tumor Necrosis Factor Alpha (TNFα). Interestingly, MSO did not affect total cellular protein synthesis, indicating a specific effect on the inflammatory response pathway.

CHO Cells: In Chinese Hamster Ovary (CHO) cells, MSO is a key component of the glutamine synthetase (GS) gene expression system, which is widely used for the production of recombinant therapeutic proteins. Since CHO cells have an endogenous GS gene, MSO is used as a selection agent to inhibit this endogenous activity, ensuring that only cells that have successfully integrated and are expressing a transfected GS gene (linked to the gene of interest) can survive in a glutamine-free medium. This system allows for the efficient selection of high-producing cell lines.

| Cell Type | Area of Investigation | Observed Effect of MSO | Citation |

|---|---|---|---|

| Astrocytes | Glutamine Transport | Induced a >400% increase in the rate of glutamine efflux. | |

| PC12 Cells | Neurotoxicity & Apoptosis | Used to study effects on cell viability and apoptosis signaling pathways. | |

| Macrophages | Inflammation | Reduced LPS-stimulated secretion of TNFα by ~40% and IL-6. | |

| CHO Cells | Recombinant Protein Production | Acts as a selection agent in the GS expression system to isolate high-producing clones. |

Microdialysis Techniques for Neurochemical Monitoring

Microdialysis is a minimally invasive technique used to measure the concentrations of substances in the extracellular fluid of tissues. When coupled with the administration of MSO, it becomes a powerful method for monitoring real-time changes in brain neurochemistry following the inhibition of glutamine synthetase.

A study in rabbits utilized microdialysis to simultaneously monitor extracellular amino acids and metabolic parameters in the hippocampal formation and the frontal cortex after MSO treatment. The results showed a more pronounced decrease in glutamine levels in the hippocampus compared to the frontal cortex. This was accompanied by a delayed reduction in extracellular glutamate concentrations in the hippocampus, highlighting regional vulnerabilities and metabolic differences within the brain.

Spectroscopy and Imaging Techniques

Non-invasive imaging and spectroscopy techniques are used to assess the metabolic consequences of MSO treatment in vivo.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton magnetic resonance spectroscopy (¹H-MRS) has been employed to study brain metabolism in a mouse model of ALS treated with MSO. doi.org This technique allowed for the quantification of key brain metabolites from intact tissue samples. The study found that MSO treatment led to a 60% reduction in glutamine and a 30% reduction in glutamate in both the motor cortex and the anterior striatum. doi.org These findings demonstrate the utility of NMR in directly observing the neurochemical impact of GS inhibition in a disease model. doi.org

Positron Emission Tomography (PET): While MSO itself is not typically used as a PET tracer, its role as a specific inhibitor of glutamine synthetase is highly relevant to PET imaging studies that aim to measure glutamine and glutamate metabolism. By inhibiting a key enzyme in the glutamate-glutamine cycle, MSO can be used as a pharmacological tool in conjunction with PET tracers for glutamate or glutamine to probe the dynamics and dysregulation of this cycle in various neurological disorders.

Genetic and Molecular Biology Approaches

The combination of MSO with genetic and molecular biology techniques has advanced our understanding of gene function and cellular selection processes.